molecular formula C17H14N2O4 B14650128 2-Benzyloxy-6-methoxy-8-nitroquinoline CAS No. 52824-30-3

2-Benzyloxy-6-methoxy-8-nitroquinoline

Cat. No.: B14650128
CAS No.: 52824-30-3
M. Wt: 310.30 g/mol
InChI Key: XGRBNEHTZVNCIW-UHFFFAOYSA-N
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Description

2-Benzyloxy-6-methoxy-8-nitroquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-6-methoxy-8-nitroquinoline typically involves the nitration of 6-methoxyquinoline followed by benzylation. The nitration process introduces a nitro group at the 8-position of the quinoline ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-6-methoxy-8-nitroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

Major Products Formed

    Reduction: 2-Benzyloxy-6-methoxy-8-aminoquinoline

    Substitution: Various substituted quinolines depending on the nucleophile used

    Oxidation: 2-Carboxy-6-methoxy-8-nitroquinoline

Scientific Research Applications

2-Benzyloxy-6-methoxy-8-nitroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-6-methoxy-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzyloxy and methoxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-8-nitroquinoline
  • 2-Benzyloxyquinoline
  • 8-Nitroquinoline

Uniqueness

2-Benzyloxy-6-methoxy-8-nitroquinoline stands out due to the presence of both benzyloxy and methoxy groups, which confer unique chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

CAS No.

52824-30-3

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

6-methoxy-8-nitro-2-phenylmethoxyquinoline

InChI

InChI=1S/C17H14N2O4/c1-22-14-9-13-7-8-16(18-17(13)15(10-14)19(20)21)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

XGRBNEHTZVNCIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)OCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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